![molecular formula C19H13F B167556 2-fluoro-7-methylbenzo[a]anthracene CAS No. 1994-57-6](/img/structure/B167556.png)
2-fluoro-7-methylbenzo[a]anthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-fluoro-7-methylbenzo[a]anthracene is a polycyclic aromatic hydrocarbon (PAH) with a molecular formula of C19H13F. This compound is characterized by the presence of a methyl group at the 7th position and a fluorine atom at the 2nd position on the benz[a]anthracene structure. PAHs like this compound are known for their complex structures and significant biological activities, making them subjects of extensive research in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-7-methylbenzo[a]anthracene typically involves multi-step organic reactions. One common method includes the fluorination of benz[a]anthracene followed by methylation. The fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The methylation step often involves the use of methyl iodide (CH3I) in the presence of a strong base such as potassium tert-butoxide (t-BuOK).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 2-fluoro-7-methylbenzo[a]anthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced PAH derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at specific positions on the aromatic ring using reagents like nitric acid (HNO3) and sulfuric acid (H2SO4).
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution under acidic or neutral conditions.
Reduction: H2 gas with Pd/C catalyst under atmospheric pressure.
Substitution: HNO3 and H2SO4 mixture for nitration at low temperatures.
Major Products Formed:
Oxidation: Quinones and hydroxylated derivatives.
Reduction: Hydrogenated PAH derivatives.
Substitution: Nitro and sulfonic acid derivatives.
科学的研究の応用
Carcinogenic Potential
Research indicates that 2-F-7-MBA exhibits significant biological activity related to carcinogenesis. Studies have shown that:
- DNA Adduct Formation : The compound can form DNA adducts through metabolic activation, which is a critical step in the initiation of cancer. A study demonstrated that 2-F-7-MBA can react with calf thymus DNA, leading to the formation of stable adducts that may contribute to mutagenesis .
- Tumor Initiation Studies : In experiments involving SENCAR mice, 2-F-7-MBA displayed tumor-initiating activity. The results suggest that while it has weaker initiating activity compared to other PAHs like benzo[a]pyrene, it still poses a risk for skin tumorigenesis .
Monitoring and Remediation
As a PAH, 2-F-7-MBA is relevant in environmental science due to its potential presence in combustion emissions and polluted environments:
- Detection in Environmental Samples : Analytical methods are being developed to detect and quantify 2-F-7-MBA in air and soil samples, contributing to understanding pollution sources and impacts.
- Remediation Strategies : Understanding the behavior of 2-F-7-MBA in environmental matrices aids in developing effective remediation techniques for contaminated sites.
Case Studies
Study | Focus | Findings |
---|---|---|
Miller et al. (1960) | Carcinogenicity | Showed that 2-F-7-MBA induces sarcomas in mice upon subcutaneous injection. |
DiGiovanni et al. (1982) | Tumor Initiation | Found that 4-fluoro derivatives exhibited weak tumor initiation activity compared to other PAHs. |
Recent Toxicological Evaluations | DNA Adducts | Confirmed the formation of DNA adducts from reactions with calf thymus DNA, indicating mutagenic potential. |
作用機序
The biological effects of 2-fluoro-7-methylbenzo[a]anthracene are primarily mediated through its interaction with cellular components. The compound can form DNA adducts, leading to mutations and potentially initiating carcinogenesis. The metabolic activation of this PAH involves cytochrome P450 enzymes, which convert it into reactive intermediates that can bind to DNA. The formation of these adducts can disrupt normal cellular processes and lead to tumor formation.
類似化合物との比較
- 7-Fluorobenz[a]anthracene
- 7-Methylbenz[a]anthracene
- 2-Fluorobenz[a]anthracene
- 7,12-Dimethylbenz[a]anthracene
Comparison: 2-fluoro-7-methylbenzo[a]anthracene is unique due to the presence of both a methyl and a fluorine substituent, which influences its chemical reactivity and biological activity. Compared to 7-Fluorobenz[a]anthracene, the additional methyl group in this compound can enhance its lipophilicity and potentially its ability to interact with biological membranes. In contrast to 7,12-Dimethylbenz[a]anthracene, which is a well-known carcinogen, this compound’s unique substitution pattern provides a different profile of biological activity and reactivity.
特性
CAS番号 |
1994-57-6 |
---|---|
分子式 |
C19H13F |
分子量 |
260.3 g/mol |
IUPAC名 |
2-fluoro-7-methylbenzo[a]anthracene |
InChI |
InChI=1S/C19H13F/c1-12-16-5-3-2-4-14(16)10-19-17(12)9-7-13-6-8-15(20)11-18(13)19/h2-11H,1H3 |
InChIキー |
CCGBZTMYGNQCBD-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CC3=C(C2=CC4=CC=CC=C14)C=C(C=C3)F |
正規SMILES |
CC1=C2C=CC3=C(C2=CC4=CC=CC=C14)C=C(C=C3)F |
Key on ui other cas no. |
1994-57-6 |
同義語 |
2-Fluoro-7-methylbenz[a]anthracene |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。